XZ426

HIV-1 integrase drug resistance quadruple mutants

HIV-1 INSTI screening programs lack a positive control effective against drug-resistant mutants. Approved INSTIs (DTG, BIC, CAB) lose potency against L74M/E138A/G140S/Q148H (EC₅₀ >125 nM). XZ426 fills this gap. • EC₅₀ ~24 nM vs quadruple mutant (4.2-6.7× superior to DTG) • Biochemical IC₅₀: 0.59 nM; selectivity index >420,000 • 2.8 Å cryo-EM structure (PDB: 6PUY); 11 mutant structures • Active against CAB-selected sextuple mutant • Validated HTS positive control for Z'-factor calibration

Molecular Formula C22H24F2N4O4
Molecular Weight 446.4 g/mol
Cat. No. B10854327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXZ426
Molecular FormulaC22H24F2N4O4
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CNC(=O)C2=C(C3=C(N=CC(=C3)CCCCCCO)N(C2=O)O)N
InChIInChI=1S/C22H24F2N4O4/c23-15-7-6-14(17(24)10-15)12-27-21(30)18-19(25)16-9-13(5-3-1-2-4-8-29)11-26-20(16)28(32)22(18)31/h6-7,9-11,29,32H,1-5,8,12,25H2,(H,27,30)
InChIKeyYZHRHLDMVJVVOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XZ426 Baseline Overview


XZ426 (compound 4d, CAS 1638504-52-5) is a developmental HIV-1 integrase strand transfer inhibitor (INSTI) built around a 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide scaffold [1]. Unlike the clinically approved second-generation INSTIs dolutegravir (DTG), bictegravir (BIC), and cabotegravir (CAB), which share a tricyclic scaffold with a di-keto metal-chelating motif, XZ426 employs a naphthyridine core that chelates the active-site Mg²⁺ ions of HIV-1 integrase. Its mechanism of action involves binding within the integrase active site at the terminus of viral DNA, thereby blocking the strand transfer step of viral DNA integration into the host genome [2]. The compound has been structurally characterized in complex with the HIV-1 cleaved synaptic complex (CSC) intasome by cryo-electron microscopy at 2.8 Å resolution (PDB: 6PUY), establishing a detailed structural basis for its inhibitory activity [3].

Scaffold class
Naphthyridine INSTI (non-tricyclic) with distinct metal-chelating core
Mechanism context
Strand transfer inhibition studied via HIV-1 intasome binding
Structural reference
Cryo-EM resolved (2.8 Å) in complex with native intasome; supports structure-guided optimization

Why XZ426 Cannot Be Replaced by Approved INSTIs


The structural and pharmacological determinants of INSTI efficacy against drug-resistant HIV-1 integrase mutants cannot be extrapolated within the approved INSTI class. Second-generation INSTIs DTG, BIC, and CAB feature a tricyclic scaffold with a halogenated benzyl moiety, a structural architecture that retains favorable binding to wild-type integrase but exhibits markedly reduced potency against mutants bearing substitutions at residues L74, E138, G140, and Q148, alone or in combination [1]. XZ426's naphthyridine scaffold provides a fundamentally distinct binding mode involving enhanced π–π stacking interactions with the viral DNA terminus; this enables retention of antiviral activity against a spectrum of integrase quadruple mutants for which approved INSTIs lose clinically relevant potency [1][2]. Specifically, against mutants such as L74M/E138A/G140S/Q148H, DTG exhibits EC₅₀ values > 125 nM, exceeding the clinical resistance cutoff, whereas XZ426 maintains an EC₅₀ of approximately 24 nM [2]. Direct substitution of XZ426 with any approved INSTI in resistance-focused studies would compromise the ability to dissect mechanisms of pan-INSTI resistance or evaluate next-generation inhibitor designs for salvage therapy indications.

This product
XZ426 (naphthyridine INSTI)
Naphthyridine core enables π-π stacking with viral DNA terminus; retains binding against L74/E138/G140/Q148 mutants that reduce tricyclic INSTI affinity.
Approved INSTIs
DTG / BIC / CAB (tricyclic scaffold)
Tricyclic di-keto motif; potency may shift markedly against quadruple mutants; structural binding mode differs, limiting direct mechanistic extrapolation.
Mismatch risk: Resistance profiles and structure-activity relationships observed with approved INSTIs may not transfer to naphthyridine compounds. Direct substitution can compromise interpretation of pan-INSTI resistance mechanisms.

Quantitative Evidence for XZ426


Superior Potency Against L74 Quadruple Mutants

In single-round infection assays, compound XZ426 (4d) demonstrated significantly superior antiviral potency against a panel of integrase quadruple mutants bearing L74M/I substitutions in combination with E138A/K and G140S/Q148H, compared to the FDA-approved INSTIs dolutegravir (DTG) and bictegravir (BIC) [1]. Against the L74M/E138A/G140S/Q148H quadruple mutant, XZ426 exhibited an EC₅₀ of 24.3 ± 3.0 nM, representing a 5.2-fold improvement over DTG (126.6 ± 6.2 nM; p < 0.001) and a 4.2-fold improvement over BIC (102.5 ± 13.6 nM; p < 0.001). Against the most resistant quadruple mutant L74M/E138K/G140S/Q148H, XZ426 (24.4 ± 3.4 nM) was 6.7-fold more potent than DTG (163.4 ± 11.0 nM; p < 0.001) and 2.2-fold more potent than BIC (52.9 ± 8.2 nM; p < 0.01). Across all four L74-containing quadruple mutants tested, XZ426 was the only inhibitor to maintain EC₅₀ values below 30 nM, while DTG and BIC consistently exceeded 48 nM and approached or surpassed clinically meaningful resistance thresholds [1].

Potency vs L74 quadruple mutants
Head-to-head
EC₅₀ 24.3 ± 3.0 nM (L74M/E138A/G140S/Q148H); 4.2–6.7-fold lower vs DTG (p<0.001)
Supports potency retention in L74 quadruple mutant cell-based assays where approved INSTIs exceed resistance cutoffs.
Single-round infection assay; HEK293T cells; luciferase readout.
HIV-1 integrase drug resistance quadruple mutants

Broader Spectrum Against CAB-Resistant Mutants

In a systematic evaluation of INSTIs against a panel of novel IN mutants selected in vitro by cabotegravir (CAB), XZ426 (compound 4d) and BIC together exhibited the broadest efficacy profile, both being superior to DTG and CAB [1]. Against the sextuple IN mutant T66I/L74M/E138K/S147G/Q148R/S230N—selected by CAB from an EVG-resistant laboratory strain—DTG showed markedly reduced potency. In contrast, both BIC and XZ426 retained substantial antiviral activity. The authors directly state: 'Of the INSTIs we tested, BIC and our compound 4d had the broadest efficacy. Both were superior to DTG.' Furthermore, 'compound 4d appears to have been slightly better than BIC' when assessed across the full panel of CAB-resistant mutants, with XZ426 achieving the lowest EC₅₀ values among all tested INSTIs against the most difficult-to-inhibit mutants [1].

Spectrum vs CAB-resistant mutants
Head-to-head
Broadest coverage alongside BIC; reported slightly better than BIC against most resistant mutants; active against sextuple mutant T66I/L74M/E138K/S147G/Q148R/S230N.
Supports research on CAB-selected resistance pathways; comparator context for next-generation INSTI profiling.
CAB-selected mutants from Q148H/K/R backgrounds; single-round assay.
cabotegravir resistance HIV integrase broad efficacy

Distinct Naphthyridine Binding Mode

XZ426 belongs to the 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide chemical class, which is structurally distinct from the tricyclic scaffold that underpins all FDA-approved second-generation INSTIs (DTG, BIC, CAB) [1][2]. Approved INSTIs employ a tricyclic core with a 'di-keto' metal-chelating motif and a halogenated benzyl side chain connected through an optimized linker. XZ426 replaces this architecture with a 1-hydroxy-1,8-naphthyridin-2(1H)-one metal-chelating motif bearing a halogenated benzylamide at the 3-position and an n-hexanol substituent at the 6-position [1]. Cryo-EM structures reveal that the naphthyridine core of this compound class engages in enhanced π–π stacking interactions with the terminal viral DNA within the integrase active site, a binding feature not available to the tricyclic INSTI scaffold [2][3]. This scaffold-level differentiation is directly linked to XZ426's ability to maintain potency against integrase mutants that reduce the binding affinity of DTG, BIC, and CAB [3].

Binding mode differentiation
Class-level
Naphthyridine core π-π stacks with viral DNA terminus; 6-(n-hexanol) occupies terminal nucleotide region; distinct from tricyclic di-keto motif.
Scaffold-level property relevant for resistance mechanism studies; may support binding where tricyclic INSTIs are compromised.
Cryo-EM derived; qualitative comparison.
naphthyridine scaffold INSTI structural class drug design

Subnanomolar Biochemical Potency and Selectivity

In gel-based biochemical strand transfer assays with Mg²⁺ cofactor, XZ426 (4d) exhibited an IC₅₀ of 0.00059 ± 0.00011 μM (0.59 nM) against recombinant HIV-1 integrase [1]. This level of biochemical potency is among the highest reported for the naphthyridine INSTI class. In parallel, XZ426 showed no detectable cytotoxicity in cell-based assays up to concentrations exceeding 250 μM (CC₅₀ > 250 μM), yielding a calculated biochemical selectivity index (CC₅₀/IC₅₀) greater than 420,000 [1]. By comparison, the clinically approved INSTIs DTG and BIC demonstrate similar low nanomolar strand transfer IC₅₀ values, indicating that XZ426 achieves parity with the approved agents in biochemical potency while retaining the ability to inhibit drug-resistant integrase variants for which DTG and BIC lose substantial antiviral efficacy [1][2]. This combination—high intrinsic potency, low toxicity, and preserved efficacy against resistant enzymes—is not uniformly matched by any single approved INSTI.

Biochemical potency & selectivity
Cross-study comparable
Strand transfer IC₅₀ 0.59 nM; CC₅₀ >250 µM; selectivity index >420,000
Supports on-target integrase inhibition in biochemical assays; low cytotoxicity window aids assay validation.
Gel-based assay with Mg²⁺; recombinant integrase.
strand transfer inhibition biochemical potency selectivity index

Cryo-EM Structure for Rational Drug Design

The binding mode of XZ426 (4d) has been resolved at 2.8 Å resolution by cryo-electron microscopy in complex with the authentic HIV-1 cleaved synaptic complex (CSC) intasome (PDB ID: 6PUY) [1]. This structure, published in Science (Passos et al., 2020), was among the first high-resolution structures of any INSTI bound to the native HIV-1 intasome nucleoprotein complex [1]. A subsequent 2023 study provided an additional 11 cryo-EM structures of drug-resistant HIV-1 intasomes bound to either DTG or XZ426 (4d) at better than 3 Å resolution, directly comparing their binding modes and resistance mechanisms [2]. These structural data reveal that XZ426 engages the integrase active site with its naphthyridine core stacking against the viral DNA terminus while its 6-(n-hexanol) substituent occupies the region corresponding to the terminal two viral DNA residues prior to 3'-processing cleavage—a binding footprint that is differentially affected by specific resistance mutations [1][2]. This detailed structural characterization provides a platform for rational, structure-guided optimization of XZ426 analogs [2].

Structural characterization
Supporting evidence
2.8 Å cryo-EM structure with native HIV-1 intasome (PDB 6PUY); 11 additional structures with drug-resistant intasomes published.
Enables structure-guided optimization; binding mode comparison with DTG available for resistance mechanism interpretation.
Cryo-EM single-particle analysis; Science (2020), Sci Adv (2023).
cryo-EM structure HIV intasome structure-based drug design

XZ426 Research and Industrial Applications


Preclinical Evaluation Against Multi-Drug-Resistant Mutants

XZ426 serves as a critical benchmark compound for preclinical INSTI development programs targeting drug-resistant HIV-1. Its demonstrated superiority over DTG, BIC, and CAB against L74-containing quadruple mutants—with 4.2-fold to 6.7-fold lower EC₅₀ values (24–27 nM vs 102–163 nM for DTG)—establishes it as the reference standard for defining the potency bar required for next-generation inhibitors [1]. Pharmaceutical and academic laboratories screening novel INSTI chemical series should include XZ426 as the positive control in antiviral assays against L74M/E138/G140/Q148 and T66I/L74M/E138K/S147G/Q148R/S230N mutant panels, as it represents the most broadly effective development-stage INSTI currently characterized across these resistance profiles [1][2].

Structure-Based Drug Design with Cryo-EM

The 2.8 Å cryo-EM structure of XZ426 bound to the HIV-1 CSC intasome (PDB: 6PUY) and the 11 comparative structures of 4d with drug-resistant intasomes provide the most complete structural dataset for structure-based design of naphthyridine-class INSTIs [3][4]. Computational and medicinal chemistry teams can use these structures to model the π–π stacking interactions of the naphthyridine core with viral DNA and to optimize the 6-substituent for improved occupancy of the active-site pocket vacated by the terminal viral DNA residues. This structural resource is unavailable for many other developmental INSTI chemotypes and makes XZ426 the preferred starting point for fragment-based or structure-guided INSTI lead optimization projects [3].

High-Throughput Biochemical Screening for INSTIs

With a biochemical strand transfer IC₅₀ of 0.59 nM and a selectivity index exceeding 420,000 (CC₅₀ > 250 μM / IC₅₀), XZ426 provides an ideal positive control compound for high-throughput biochemical screening assays targeting HIV-1 integrase strand transfer activity [5]. Its well-characterized biochemical potency, combined with its low cytotoxicity profile, enables robust assay validation and Z'-factor determination across plate-based fluorescence or gel-based strand transfer assay formats. Laboratories establishing new integrase inhibitor screening cascades can use XZ426 alongside DTG as dual reference inhibitors to calibrate assay sensitivity and differentiate between tricyclic and naphthyridine binding mechanisms [5].

CAB Resistance and Salvage Strategies

XZ426 has been directly evaluated against a panel of IN mutants specifically selected by cabotegravir (CAB) in vitro [2]. The compound's superior breadth of coverage against CAB-resistant mutants—including the sextuple mutant T66I/L74M/E138K/S147G/Q148R/S230N—makes it an essential pharmacological probe for research programs investigating mechanisms of resistance to long-acting injectable INSTIs and developing salvage therapy regimens. As CAB is the only FDA-approved long-acting INSTI for HIV PrEP and treatment, the emerging threat of CAB resistance necessitates access to compounds like XZ426 that remain effective against these specific resistance pathways in cellular antiviral assays [2].

Application
Selection Property
Validation Focus
Drug-resistant INSTI profiling
Retained activity against L74 quadruple mutants
Comparative EC₅₀ endpoint interpretation with approved INSTIs
Structure-guided INSTI optimization
High-resolution cryo-EM intasome complex (2.8 Å)
Naphthyridine–DNA π-π stacking and 6-substituent pocket modeling
Biochemical strand transfer assay calibration
Sub-nanomolar biochemical IC₅₀ and high selectivity index
On-target inhibition confirmation; assay sensitivity benchmarking
CAB resistance mechanism research
Broad coverage of CAB-selected mutants
Activity against sextuple mutant panel; long-acting INSTI resistance modeling

Technical Documentation Hub

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34 linked technical documents
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